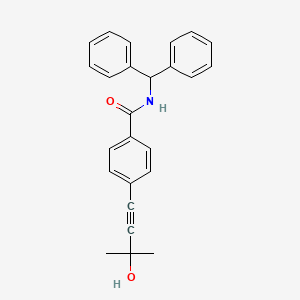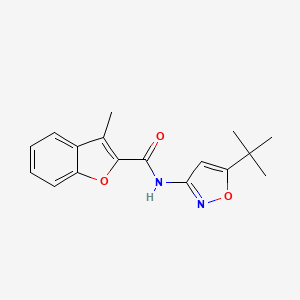
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as DPM-3, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide exerts its effects through the modulation of various molecular targets, including GABA receptors, histone deacetylases, and tubulin. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization and disrupting microtubule dynamics. In neurons, this compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors. In addition, this compound has been found to inhibit histone deacetylases, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics. In neurons, this compound has been found to enhance GABAergic neurotransmission and modulate neuronal excitability. In addition, this compound has been found to inhibit histone deacetylases, which can lead to changes in gene expression and cellular differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has several advantages for use in lab experiments, including its high potency, selectivity, and water solubility. However, this compound also has some limitations, including its relatively low stability and the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One potential area of interest is the development of new anticancer drugs based on the structure of this compound. Another potential area of interest is the investigation of the effects of this compound on other molecular targets, such as ion channels and transporters. Additionally, the development of new synthetic methods for the production of this compound and its derivatives could lead to improved efficacy and safety profiles.
Méthodes De Synthèse
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized through a multistep process that involves the reaction of diphenylmethanol with 3-hydroxy-3-methyl-1-butyn-1-ol in the presence of a base. The resulting product is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride to yield this compound.
Applications De Recherche Scientifique
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, this compound has been found to modulate the activity of GABA receptors, which are involved in various neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-25(2,28)18-17-19-13-15-22(16-14-19)24(27)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,28H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFGGJAVOEYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)


![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)


![7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5034875.png)
![3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5034880.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)

![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)

